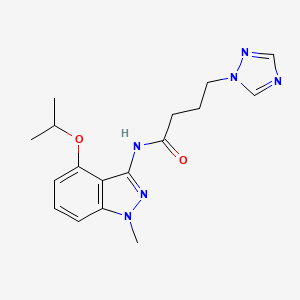
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide and related compounds often involves multistep synthetic routes, including the use of Schiff bases, cyclocondensation reactions with triethylamine and chloroacetyl chloride, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) processes. These methods have been used to create derivatives with significant a-amylase inhibitory activity and potential as antimicrotubule agents for cancer therapy (Mathew et al., 2015); (Stefely et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as coordination polymers containing 1,4-bis(1,2,4-triazol-1-yl)butane and double dicyanamide bridges, showcases a distorted octahedral environment around metal ions, forming two-dimensional networks. Such structural elucidation is crucial for understanding the compound's interaction with biological targets and potential applications (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide derivatives involves their participation in various reactions, including cyclocondensation and CuAAC, which lead to the formation of compounds with notable biological activities. These reactions and the resulting compounds' properties, such as a-amylase inhibition and antiproliferative effects, highlight the compound's versatility in chemical synthesis and potential therapeutic applications (Mathew et al., 2015); (Stefely et al., 2010).
Propriétés
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-4-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12(2)25-14-7-4-6-13-16(14)17(21-22(13)3)20-15(24)8-5-9-23-11-18-10-19-23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPZBNCIENLKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C)NC(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
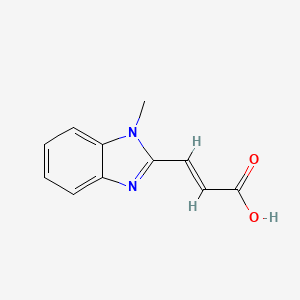
![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
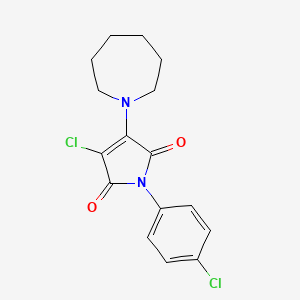
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)
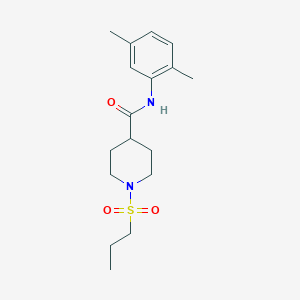
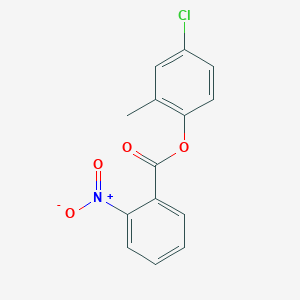
amino]acetamide](/img/structure/B5594711.png)